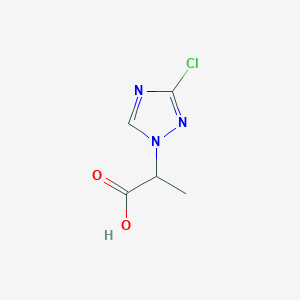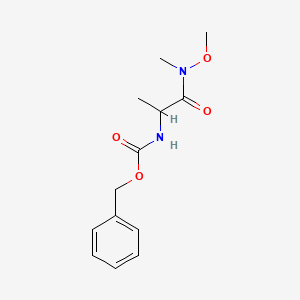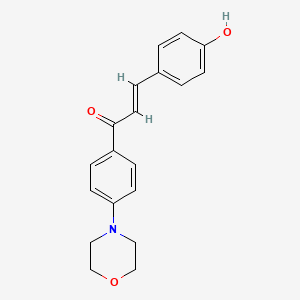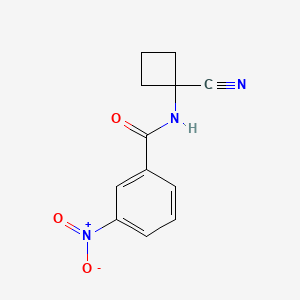![molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0](/img/structure/B2392083.png)
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. CMF is a sulfamoyl fluoride derivative that has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. In
作用机制
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride acts as a covalent inhibitor of enzymes that contain a serine residue in their active site. The sulfamoyl fluoride group of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This covalent bond blocks the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
The inhibition of enzymes by N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of conditions such as glaucoma and epilepsy.
实验室实验的优点和局限性
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several advantages as a tool for scientific research. It is a highly specific inhibitor of enzymes that contain a serine residue in their active site, making it useful for studying the activity of these enzymes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also stable and can be easily synthesized in large quantities. However, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations as well. It can be toxic at high concentrations, making it important to use caution when handling and working with N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is not effective against all serine proteases, limiting its usefulness in certain areas of research.
未来方向
There are several future directions for research involving N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new inhibitors based on the structure of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. These inhibitors could be designed to target specific enzymes or to have improved pharmacokinetic properties. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used as a tool to study the activity of enzymes in vivo, allowing for a better understanding of their role in physiological processes. Finally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used in the development of new treatments for conditions such as Alzheimer's disease and epilepsy, where inhibition of acetylcholinesterase and carbonic anhydrase, respectively, could be beneficial.
合成方法
The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzylamine with N-methylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. This synthesis method has been well established and has been used to produce N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in large quantities for research purposes.
科学研究应用
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the activity of serine proteases, which are enzymes involved in a variety of physiological processes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been used to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used to study the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
属性
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDMZQKHYJGMY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)


![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
